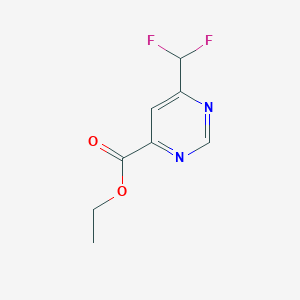

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the Dimroth rearrangement, a type of isomerization of heterocycles, could potentially be relevant .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from air due to its air sensitivity . It has a melting point of 37.0 to 41.0 °C and a boiling point of 160 °C/88 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, research demonstrates its utility in generating substituted chromeno[2,3-d]pyrimidinone derivatives with potential antimicrobial activity through solvent-free condensation reactions. This method emphasizes high yields, cleaner reactions, and the use of greener conditions, signifying its importance in eco-friendly synthetic chemistry (Ghashang et al., 2013).

Material Science and Nonlinear Optics

In material science and nonlinear optics (NLO), derivatives of this compound have been evaluated for their electronic, linear, and nonlinear optical properties. Studies comparing DFT/TDDFT calculations with experimental data reveal the significance of pyrimidine rings, highlighting these compounds' potential in NLO applications for optoelectronic devices (Hussain et al., 2020).

Pharmacological Research

The compound and its derivatives find applications in pharmacological research, including the development of novel antiallergy agents. Research into 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates demonstrates oral activity in antiallergy tests, showcasing the therapeutic potential of pyrimidine derivatives (Temple et al., 1979).

Antimicrobial Activity

Several studies have synthesized novel pyrimidine derivatives, including this compound, to evaluate their antimicrobial efficacy. These derivatives have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Tiwari et al., 2018).

Anticancer Research

Additionally, pyrimidine derivatives have been explored for their anticancer properties. Multicomponent synthesis techniques have yielded novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with significant activity against human cancer cell lines, further highlighting the compound's utility in developing new anticancer treatments (Valeru et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrimidine and its derivatives have been shown to have neuroprotective and anti-inflammatory activity, suggesting that the compound may interact with targets involved in these processes .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets to induce changes that result in neuroprotective and anti-inflammatory effects .

Biochemical Pathways

It has been suggested that pyrimidine derivatives can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It has been suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . This suggests that the compound could potentially reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYMFWBZIYRCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)